molecular formula C12H17Cl2NO2S B1461122 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide CAS No. 1993322-90-9

2,4-Dichloro-N,N-diisopropylbenzenesulfonamide

Cat. No. B1461122
CAS RN: 1993322-90-9
M. Wt: 310.2 g/mol
InChI Key: ACMXIJPBVMETTH-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,N-diisopropylbenzenesulfonamide, also known as CDC, UNC0646 or CSN5i, is a chemical compound with the molecular formula C12H17Cl2NO2S . It has gained significant attention in the scientific community due to its potential applications in various fields, such as cancer research.


Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is approximately 310.2 g/mol. The molecule consists of 12 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Pharmaceutical Testing

2,4-Dichloro-N,N-diisopropylbenzenesulfonamide: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods used to detect and quantify pharmaceutical compounds. This compound helps in validating the performance of analytical instruments and methodologies, which is essential for drug development and quality control.

Biological Research

In the realm of biology, this compound finds its application in cellular and molecular biology studies . It serves as a reagent in various biochemical assays that help in understanding cellular processes and molecular interactions. Its properties may be exploited in the study of enzyme inhibition, receptor binding assays, and other biological pathways.

Chemical Synthesis

2,4-Dichloro-N,N-diisopropylbenzenesulfonamide: is a valuable chemical in synthetic chemistry, where it is used as an intermediate in the synthesis of more complex chemical entities . Its dichloro and sulfonamide groups make it a versatile compound for various organic transformations, contributing to the synthesis of a wide range of chemicals.

Environmental Science

This compound’s applications extend to environmental science, where it may be used in the study of chemical interactions within ecosystems . It can be a part of research on pollution, biodegradation, and the environmental impact of chemical substances. Understanding its behavior in different environmental conditions can provide insights into the fate and transport of similar compounds.

Materials Science

In materials science, 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide can be involved in the development of new materials . Its chemical structure could be integral in creating polymers with specific properties or enhancing the functionality of existing materials. Research in this field could lead to innovations in material durability, flexibility, and other desirable characteristics.

Pharmacology

Lastly, in pharmacology, this compound is significant for its potential therapeutic applications . It could be studied for its pharmacodynamics and pharmacokinetics, exploring how it interacts with biological systems. This research can contribute to the discovery of new drugs and treatments, particularly in areas where the compound’s unique chemical structure can target specific physiological pathways.

Safety and Hazards

While specific safety and hazard information for 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is not provided in the search results, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, especially in confined areas , and avoiding the release of irritating gases and vapors during thermal decomposition .

properties

IUPAC Name

2,4-dichloro-N,N-di(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO2S/c1-8(2)15(9(3)4)18(16,17)12-6-5-10(13)7-11(12)14/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMXIJPBVMETTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N,N-diisopropylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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